1-Cyanoallyl acetate
Description
Historical Overview and Emergence as a Key Synthetic Intermediate
The emergence of 1-cyanoallyl acetate (B1210297) as a significant intermediate is closely linked to the industrial synthesis of agrochemicals. A notable example is its application by the Hoechst company in the synthesis of glufosinate-ammonium (B1218520). nih.govmdpi.com The process involved a free radical addition reaction, specifically the phosphorylation of the 1-cyanoallyl acetate intermediate. nih.govmdpi.com This particular application highlighted the compound's utility due to the reaction's high rate, simple conditions, and excellent atom economy, cementing its status as a valuable synthetic precursor. nih.govmdpi.com While its initial recognition was tied to large-scale industrial processes, its unique structural features have led to broader applications in academic and pharmaceutical research.
Strategic Significance of the this compound Moiety in Chemical Transformations
The strategic importance of this compound lies in the dual functionality embedded within its compact structure: an activated olefin and a cyanohydrin derivative. This combination allows for a diverse range of chemical transformations, making it a versatile linchpin in synthetic strategies. nih.govmdpi.com The carbon-carbon double bond and the allylic acetate group are amenable to a wide array of transition metal-catalyzed reactions, particularly those involving palladium. thieme-connect.comnih.govorganic-chemistry.orgnih.gov
For instance, this compound can participate in palladium-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction, where the acetate serves as a leaving group for the introduction of various nucleophiles. libretexts.org It also undergoes palladium(II)-catalyzed acetalization reactions. thieme-connect.com Furthermore, the olefinic component is reactive in radical addition reactions. A study demonstrated the metal-free radical addition of benzaldehydes to this compound, initiated by peroxides, to form new carbonyl-containing compounds. nih.govmdpi.com This reaction proceeds via an anti-Markovnikov addition mechanism. nih.govmdpi.com
The yields of such reactions can be influenced by steric and electronic factors. For example, in the radical addition of substituted benzaldehydes, the presence of larger groups at the ortho position of the benzaldehyde (B42025) can lead to lower yields compared to meta or para substituents. nih.govmdpi.com The electron-withdrawing nature of the cyano group in this compound can also influence reactivity compared to other allyl esters like allyl hexanoate (B1226103). nih.govmdpi.com
| Substituted Benzaldehyde | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 1-cyano-4-oxo-4-phenylbutyl acetate | 57 |
| 4-Methylbenzaldehyde (B123495) | 1-cyano-4-oxo-4-(p-tolyl)butyl acetate | 61 |
| 2,3-Dimethylbenzaldehyde | 1-cyano-4-(2,3-dimethylphenyl)-4-oxobutyl acetate | 40 |
| 4-Methoxybenzaldehyde | 1-cyano-4-(4-methoxyphenyl)-4-oxobutyl acetate | 62 |
| 4-Isobutylbenzaldehyde | 1-cyano-4-(4-isobutylphenyl)-4-oxobutyl acetate | 62 |
| 4-(tert-butyl)benzaldehyde | 4-(4-(tert-butyl)phenyl)-1-cyano-4-oxobutyl acetate | 67 |
| 3-Ethoxybenzaldehyde | 1-cyano-4-(3-ethoxyphenyl)-4-oxobutyl acetate | 47 |
Relationship to Cyanohydrin and Olefinic Functional Group Chemistry
This compound is fundamentally an acetylated cyanohydrin of acrolein. cymitquimica.com This lineage dictates its reactivity, which is a composite of cyanohydrin chemistry and olefin chemistry.
Olefinic Reactivity: The allyl group is the site of many key reactions. The carbon-carbon double bond can undergo addition reactions, as seen in the radical acylation with benzaldehydes. nih.govmdpi.com The allylic position is particularly important. The acetate group at the C-1 position is an excellent leaving group in nucleophilic substitution reactions, especially when activated by a transition metal catalyst like palladium to form a π-allyl complex. nih.govlibretexts.org This reactivity is central to its use in cross-coupling reactions. organic-chemistry.org Furthermore, the allylic hydrogens can be susceptible to radical abstraction, a characteristic feature of allylic systems, although reactions at the double bond or substitution of the acetate group are more commonly exploited. pressbooks.publibretexts.org
Cyanohydrin Reactivity: The cyanohydrin moiety (specifically, the 2-(acetyloxy)-3-butenenitrile structure) is a crucial functional group. cymitquimica.com The nitrile group (cyano group) is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening pathways to a variety of other compound classes. The acetate on the same carbon atom makes it a masked carbonyl group and facilitates its role as a leaving group in substitution reactions. cymitquimica.comlibretexts.org The combination of the cyano and acetate groups on the allylic carbon makes the system highly functionalized and ready for diverse synthetic applications, from agrochemicals to pharmaceuticals. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-cyanoprop-2-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-3-6(4-7)9-5(2)8/h3,6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHLEOUIWVWVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015438 | |
| Record name | 1-Cyanoallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Butenenitrile, 2-(acetyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15667-63-7 | |
| Record name | Acrolein cyanohydrin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15667-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenenitrile, 2-(acetyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015667637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15667-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butenenitrile, 2-(acetyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Cyanoallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyanoallyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for 1 Cyanoallyl Acetate and Its Derivatives
Radical Acylation Methodologies
Radical acylation has emerged as a powerful tool for the synthesis of complex molecules. nih.gov A notable advancement in this area is the radical addition of benzaldehyde (B42025) and its derivatives to allyl esters, including 1-cyanoallyl acetate (B1210297), under metal-free and solvent-free conditions. nih.govmdpi.com This method is lauded for its high atom economy and chemical selectivity. nih.govmdpi.com
Peroxide-Initiated Radical Additions to Allyl Esters
Peroxide-initiated radical additions represent a key strategy in the acylation of allyl esters. nih.govmdpi.com The process is initiated by the thermal cleavage of peroxides, which generates radicals that then participate in a cascade of reactions leading to the desired acylated product. mdpi.comthieme-connect.de
The choice of initiator is critical to the success of the radical acylation. nih.govmdpi.com Research has shown that a mixed initiator system of tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) is particularly effective. nih.govmdpi.com TBPEH functions as a medium-temperature initiator, while TBPB acts as a high-temperature initiator. nih.govmdpi.com This combination ensures a sustained generation of radicals over a broader temperature range, leading to higher yields. nih.govmdpi.com
Initial studies comparing various peroxides, such as tert-butyl hydroperoxide (TBHP) and TBPB alone, found that TBPEH gave a superior yield. mdpi.com However, the combination of TBPEH and TBPB surprisingly boosted the yield even further. mdpi.com The optimal conditions were identified as using a 2:2 molar ratio of the TBPEH-TBPB initiator system relative to the 1-cyanoallyl acetate substrate. nih.govmdpi.com
Table 1: Optimization of Initiator System for the Synthesis of 1-cyano-4-oxo-4-phenylbutyl acetate nih.govmdpi.com
| Entry | Peroxide (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | TBHP (2) | - | 120 | 22 |
| 2 | TBPB (2) | - | 120 | 35 |
| 3 | TBPEH (2) | - | 120 | 38 |
| 4 | TBPEH (2) | - | 110 | 26 |
| 5 | TBPEH (1) TBPB (1) | - | 110 | 43 |
Reaction conditions: benzaldehyde (0.4 mmol), this compound (0.2 mmol), N₂, 0.5 h. Isolated yields are reported.
The efficiency of the radical acylation is highly dependent on reaction conditions such as solvent and temperature. mdpi.com It has been demonstrated that conducting the reaction under solvent-free conditions is not only environmentally benign but also provides good yields. nih.govmdpi.com The use of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) was found to be detrimental, resulting in no product formation. nih.gov
Temperature is another critical parameter. mdpi.com While radical reactions are often conducted at elevated temperatures, a study found that lowering the temperature from 120 °C to 110 °C had a significant and positive effect on the yield when using the optimized TBPEH-TBPB initiator system. nih.govmdpi.com The optimal reaction time was determined to be 30 minutes at 110 °C. nih.govmdpi.com
Optimizing Initiator Systems (e.g., TBPEH-TBPB)
Substrate Scope and Substituent Effects in Radical Processes
The radical acylation methodology has been successfully applied to a range of substituted benzaldehydes and different allyl esters. nih.govmdpi.com The electronic and steric properties of the substituents on the benzaldehyde ring have a considerable impact on the reaction yield. nih.govmdpi.com
Benzaldehydes bearing electron-donating groups (e.g., -R, -OR) and halogens (e.g., -F, -Cl, -Br) are well-tolerated in this reaction. nih.govmdpi.com Electron-donating groups tend to increase the yield, as they facilitate the generation of acyl radicals. nih.govmdpi.com Conversely, strong electron-withdrawing groups like -CN and -NO₂ are incompatible with this system. nih.govmdpi.com
Steric hindrance also plays a crucial role. nih.govmdpi.com Ortho-substituted benzaldehydes generally give lower yields compared to their meta- and para-isomers. nih.govmdpi.com For instance, the yield for the reaction of this compound with 2-methylbenzaldehyde (B42018) was 40%, while the yields with 3-methylbenzaldehyde (B113406) and 4-methylbenzaldehyde (B123495) were 48% and 61%, respectively. nih.govmdpi.com Bulky ortho-substituents, such as a bromine atom, can completely inhibit the reaction. nih.govmdpi.com
The radical addition has also been extended to other allyl esters like allyl hexanoate (B1226103) and allyl acetoacetate. nih.govmdpi.com In comparison to this compound, allyl hexanoate showed a slight increase in yield, potentially due to the absence of the electron-withdrawing cyano group. mdpi.com However, with allyl acetoacetate, the yields decreased, and the steric effects were more pronounced. mdpi.com
Regioselective Anti-Markovnikov Addition Pathways
A key feature of this peroxide-initiated radical acylation is its high regioselectivity, proceeding via an anti-Markovnikov addition pathway. nih.govmdpi.comnumberanalytics.com This means that the acyl radical adds to the terminal carbon of the allyl group (the 1-position of the alkenyl group), which is the less substituted carbon. nih.govmdpi.comlibretexts.org This regioselectivity is a hallmark of radical additions initiated by peroxides. mdpi.comnumberanalytics.com
The proposed mechanism involves the thermal decomposition of the TBPEH and TBPB initiators to generate tert-butoxy (B1229062) radicals. mdpi.comthieme-connect.de These radicals then abstract a hydrogen atom from the aldehyde to form a benzoyl radical. mdpi.comthieme-connect.de This benzoyl radical subsequently adds to the double bond of the allyl ester, forming a stable intermediate radical, which then abstracts a hydrogen atom from another aldehyde molecule to yield the final product. mdpi.com The formation of the more stable radical intermediate dictates the anti-Markovnikov regiochemistry. libretexts.org
Knoevenagel Condensation Approaches for Allylboronate Precursors
The Knoevenagel condensation is a classic and versatile method for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. nih.govnumberanalytics.com This reaction has been ingeniously adapted for the synthesis of electron-poor allylboronates, which are valuable precursors for various transformations. nih.gov
In a notable application, α-(MIDA)boryl aldehydes have been reacted with nitrile derivatives such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) through a Knoevenagel condensation to prepare substituted 3-cyanoallyl boronates. nih.gov The use of MIDA (N-methyliminodiacetic acid) protected boron species enhances their stability, making previously inaccessible boron compounds readily available. nih.gov
The optimization of the Knoevenagel condensation for this purpose revealed that using diethylamine (B46881) as a base in acetonitrile (B52724) as the solvent provided the highest yields. nih.gov Other organic bases like imidazole, triethylamine (B128534), morpholine, and piperidine (B6355638) were found to be less effective, resulting in lower yields or no product formation. nih.gov Under the optimized conditions, the desired 3-cyanoallyl boronates were isolated in excellent yields. nih.gov This approach provides access to novel allylboronates bearing two electron-withdrawing groups at the terminus, which are challenging to synthesize by other means. nih.gov These 3-cyanoallyl boronates serve as versatile building blocks for the synthesis of more complex molecules, such as polysubstituted thiophenes. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-cyano-4-oxo-4-phenylbutyl acetate |
| 2-methylbenzaldehyde |
| 3-methylbenzaldehyde |
| 4-methylbenzaldehyde |
| Acetonitrile |
| Allyl acetoacetate |
| Allyl hexanoate |
| Benzaldehyde |
| Diethylamine |
| Dimethyl sulfoxide |
| Dimethylformamide |
| Ethyl cyanoacetate |
| Imidazole |
| Malononitrile |
| Morpholine |
| Piperidine |
| Tert-butyl hydroperoxide |
| Tert-butyl peroxybenzoate |
| Tert-butylperoxy-2-ethylhexanoate |
| Triethylamine |
Derivatization from Morita-Baylis-Hillman (MBH) Adducts
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine. researchgate.netorganic-chemistry.org The resulting products, known as MBH adducts or MBH alcohols, are highly functionalized allylic alcohols. These adducts serve as valuable precursors for the synthesis of this compound and its substituted analogues through a straightforward derivatization process.
The typical synthetic route involves two main steps:
Formation of the MBH Adduct: An aldehyde is reacted with an activated alkene, such as acrylonitrile (B1666552), in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction yields a functionalized allylic alcohol. organic-chemistry.orgresearchgate.net
Acetylation: The hydroxyl group of the MBH alcohol is then acetylated to form the corresponding acetate. This is commonly achieved by treating the alcohol with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base. researchgate.net This acetylation step converts the hydroxyl group into a good leaving group, enhancing the substrate's reactivity for subsequent nucleophilic substitution reactions. researchgate.net
An efficient method for preparing MBH acetates involves the reaction of various benzaldehydes with acrylonitrile in the presence of DABCO, followed by in-situ acetylation of the intermediate MBH alcohols. researchgate.net This approach has been used to synthesize a range of 2-cyano-1-arylallyl acetates. For instance, (±)-2-cyano-1-(2-fluoro-5-nitrophenyl)allyl acetate was prepared using this procedure. researchgate.net
Domino reactions involving MBH acetates are also prominent. For example, highly functionalized naphthalenes and quinolines have been synthesized from MBH acetates derived from activated benzaldehydes and acrylonitrile. mdpi.com These reactions showcase the versatility of cyano-substituted MBH acetates as key intermediates.
The table below summarizes examples of substituted 1-cyanoallyl acetates synthesized via the derivatization of MBH adducts.
| Derivative Name | Starting Materials | Key Reagents | Yield | Reference |
| (±)-2-Cyano-1-(2-fluoro-5-nitrophenyl)allyl acetate | 2-Fluoro-5-nitrobenzaldehyde, Acrylonitrile | DABCO, Acetic Anhydride | 98% | mdpi.com |
| (±)-2-Cyano-1-(5-cyano-2-fluorophenyl)allyl acetate | 5-Cyano-2-fluorobenzaldehyde, Acrylonitrile | DABCO, Acetic Anhydride | Not specified | researchgate.net |
| (±)-Ethyl 2-(acetoxy(2-fluoro-5-(trifluoromethyl)phenyl)methyl)acrylate | 2-Fluoro-5-(trifluoromethyl)benzaldehyde, Ethyl acrylate | DABCO, Acetic Anhydride | 92% | researchgate.net |
| 1-(4-nitrophenyl)-2-cyanoallyl acetate | 4-Nitrobenzaldehyde, Acrylonitrile | Not specified | 90% | acs.org |
Sustainable and Atom-Economical Synthetic Protocols
In recent years, the principles of green chemistry have become a major focus in the design of synthetic routes. These principles emphasize the development of processes that are environmentally benign, resource-efficient, and inherently safer. researchgate.net For the synthesis of this compound, this translates to protocols that maximize atom economy, utilize greener solvents, employ catalytic methods, and minimize waste generation. scielo.org.mx
Atom Economy: Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgskpharmteco.com Addition reactions are inherently atom-economical as all reactant atoms are incorporated into the final product. rsc.org The synthesis of this compound and its derivatives can be designed to be highly atom-economical. For example, the radical addition reaction used in the synthesis of the agrochemical glufosinate-ammonium (B1218520) involves the key intermediate this compound (ACA). This industrial process is noted for its high rate, simple conditions, and excellent atom economy. mdpi.comnih.gov
Sustainable Methodologies: Several strategies have been explored to develop more sustainable syntheses of allylic acetates and their derivatives:
One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage, energy consumption, and waste. A one-pot synthesis of MBH adducts directly from alcohols, bypassing the need to handle potentially volatile or toxic aldehydes, has been developed. organic-chemistry.org This method uses a silica (B1680970) gel-DABCO catalyst for the initial oxidation of the alcohol, followed by the MBH reaction. organic-chemistry.org
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives like water, ethanol, or ionic liquids is a key goal of sustainable chemistry. scielo.org.mxnih.gov Water-promoted allylic substitution reactions of allylic acetates have been described, offering a mild and environmentally friendly protocol. rsc.org
Catalysis: The use of catalysts is central to green chemistry as it allows for reactions to proceed with high efficiency and selectivity under milder conditions, often replacing stoichiometric reagents that generate significant waste. scielo.org.mx Palladium(II)-catalyzed acetalization of α-cyanoallyl acetate with methanol (B129727) represents a catalytic approach to its derivatization. thieme-connect.com Metal-free catalytic systems are also being developed. For instance, a lipase-organic base cocatalyst system has been used for the dynamic kinetic resolution of MBH acetates, demonstrating a biocatalytic approach. acs.org Another example is the radical acylation of allyl esters with benzaldehyde under solvent-free and metal-free conditions, which boasts excellent atom utilization. mdpi.comnih.gov
The table below highlights key features of sustainable protocols relevant to the synthesis of this compound and its derivatives.
| Protocol Feature | Description | Example/Relevance | Reference |
| High Atom Economy | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. | The synthesis of glufosinate-ammonium via this compound is cited as having high atom economy. | mdpi.comnih.gov |
| One-Pot Synthesis | Multiple reaction steps are performed sequentially in a single reactor. | Synthesis of MBH adducts directly from alcohols, avoiding isolation of aldehyde intermediates. | organic-chemistry.org |
| Green Solvents | Use of environmentally benign solvents like water. | Water-promoted allylic nucleophilic substitution reactions of allylic acetates. | rsc.org |
| Catalytic Methods | Employs catalysts to increase reaction efficiency and reduce waste. | Palladium-catalyzed acetalization of α-cyanoallyl acetate; Lipase-catalyzed resolution of MBH acetates. | acs.orgthieme-connect.com |
| Metal-Free Reactions | Avoids the use of potentially toxic and expensive heavy metal catalysts. | Radical addition of benzaldehyde to allyl esters under solvent-free and metal-free conditions. | mdpi.comnih.gov |
Elucidation of Reactivity and Mechanistic Pathways of 1 Cyanoallyl Acetate
Radical Reaction Mechanisms
The reactivity of 1-cyanoallyl acetate (B1210297) extends to radical-mediated transformations, offering pathways for the formation of new carbon-carbon bonds under specific conditions. The initiation of these reactions typically involves the generation of a radical species which can then interact with the allylic system.
Evidence for Free Radical Intermediates (e.g., TEMPO trapping)
The involvement of free radical intermediates in reactions of 1-cyanoallyl acetate has been substantiated through radical trapping experiments. A notable example is the radical addition reaction between this compound and benzaldehyde (B42025). google.comthieme-connect.de In this process, the reaction's progression via a free radical pathway was confirmed by introducing 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), a well-known radical scavenger. google.comthieme-connect.de
When the reaction was conducted in the presence of TEMPO, the expected product of the radical addition was not formed. Instead, a TEMPO-adduct of the intermediate radical was detected, which effectively halted the reaction cascade. google.comthieme-connect.de This observation provides strong evidence that the reaction proceeds through a free radical mechanism, as the interception of the radical intermediate by TEMPO prevents the propagation of the radical chain. google.comthieme-connect.degeeksforgeeks.org
| Reactants | Conditions | Observation | Conclusion |
|---|---|---|---|
| This compound, Benzaldehyde | Standard reaction conditions | Formation of the radical addition product (1-cyano-4-oxo-4-phenylbutyl acetate) | Reaction proceeds as expected. |
| This compound, Benzaldehyde, TEMPO | Standard reaction conditions | Complete inhibition of the formation of the radical addition product. Detection of a TEMPO-trapped intermediate. | The reaction mechanism involves a free radical intermediate. |
Stereochemical Considerations in Radical Additions
The stereochemical outcome of radical additions to alkenes is a critical aspect, though specific studies on this compound are not extensively detailed in the literature. Generally, the addition of a radical to a carbon-carbon double bond proceeds through a trigonal planar radical intermediate. nih.gov This planarity means that the subsequent reaction, typically a hydrogen atom transfer or reaction with another molecule, can occur from either face of the plane. nih.govsci-hub.se
In the context of this compound, a radical addition would form an intermediate radical species. The stereochemistry of the final product would be determined in the subsequent chain transfer step. Due to the planar nature of the radical intermediate, a mixture of diastereomers would be expected if a new stereocenter is formed. nih.gov The ratio of these diastereomers can be influenced by several factors, including:
Steric Hindrance : The incoming radical and the substituents on the allyl group can sterically influence the approach to the double bond. The radical will preferentially attack the less hindered face of the alkene. numberanalytics.com
Allylic Strain (A¹'³ Strain) : Interactions between substituents on the double bond and the allylic position can influence the conformation of the substrate and the transition state of the radical addition, thereby affecting the stereochemical outcome.
Chelation Control : In the presence of a Lewis acid, it is possible for the substrate to form a chelated intermediate, which could lock the conformation and lead to a more diastereoselective reaction. nih.gov
Without specific experimental data for this compound, the stereochemical outcome of its radical additions remains a subject for further investigation. However, based on general principles, it is likely that such reactions would yield a mixture of diastereomeric products unless specific controlling elements are introduced. numberanalytics.commasterorganicchemistry.com
Nucleophilic Addition Reactions Involving the Cyanohydrin and Allylic Units
This compound possesses two primary sites for nucleophilic attack: the carbon-carbon double bond and the carbon atom of the nitrile group. The interplay between the allylic system and the cyanohydrin acetate functionality governs the regioselectivity and reactivity of these transformations.
Carbon-Carbon Double Bond Functionalization via Nucleophilic Attack
The electron-withdrawing nature of the cyano and acetate groups activates the allylic double bond of this compound towards nucleophilic attack. A significant industrial application of this reactivity is in the synthesis of the herbicide glufosinate (B12851). google.com In a key step of this synthesis, an ester of P-methyl phosphinic acid acts as a nucleophile and adds regioselectively across the carbon-carbon double bond of this compound. google.comthieme-connect.de
This reaction exemplifies the functionalization of the double bond, where the phosphorus nucleophile adds to the terminal carbon of the allyl group. The reaction is followed by hydrolysis of the acetate and nitrile groups, and substitution of the acetate with an amino group to yield glufosinate. google.com
| Reactant 1 | Reactant 2 (Nucleophile) | Product of Addition | Significance |
|---|---|---|---|
| This compound | P-methyl phosphinic acid ester (e.g., H₃CPH(O)OR) | Intermediate for glufosinate synthesis | Forms a key carbon-phosphorus bond via nucleophilic addition to the C=C double bond. |
Role of Cyanohydrin Functionality in Reactivity
The cyanohydrin functionality itself can undergo several transformations:
Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. libretexts.orglibretexts.org The acetate ester can also be hydrolyzed to a hydroxyl group. research-solution.com A patent describes the conversion of this compound to ethyl 2-hydroxybut-3-enoate, which involves the transformation of the cyanohydrin acetate portion of the molecule. mdpi.com
Reduction : The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of β-amino alcohols. libretexts.org
Furthermore, the cyanohydrin group is in equilibrium with its corresponding aldehyde (acrolein) and cyanide. libretexts.orgresearchgate.net This equilibrium can be exploited in certain reactions. The acetate group at the α-position to the nitrile makes the α-proton acidic, allowing for potential deprotonation and subsequent reactions at this center.
Hydrolytic Transformations and Dynamic Kinetic Resolution
The ester and nitrile functionalities of this compound are susceptible to hydrolysis. Additionally, the chiral center at the carbon bearing the cyano and acetate groups opens up the possibility of kinetic and dynamic kinetic resolutions to obtain enantiomerically enriched products.
The hydrolysis of the acetate group can be catalyzed by acids or bases, or by enzymes such as lipases. research-solution.comnih.gov The nitrile group can also be hydrolyzed, typically under more vigorous acidic or basic conditions, to yield a carboxylic acid. libretexts.orglibretexts.org
Given that this compound is a chiral allylic acetate, it is a potential substrate for dynamic kinetic resolution (DKR). DKR combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer of the product. wikipedia.org While specific DKR studies on this compound are not widely reported, the successful DKR of structurally similar Morita-Baylis-Hillman (MBH) acetates provides a strong precedent. nih.gov
A plausible chemoenzymatic DKR of this compound could involve the following:
Enantioselective Hydrolysis : A lipase (B570770), such as Candida antarctica lipase B (CALB), could selectively hydrolyze one enantiomer of the acetate. nih.gov
Racemization : A transition metal catalyst, for example a ruthenium or palladium complex, would facilitate the racemization of the remaining unreacted enantiomer of this compound. princeton.edumdpi.com This racemization likely proceeds through a π-allyl-metal intermediate.
This combination would allow for the continuous conversion of the racemic starting material into a single enantiomer of the corresponding alcohol.
| Step | Catalyst Type | Example Catalyst | Function |
|---|---|---|---|
| Enantioselective Hydrolysis | Enzyme (Lipase) | Candida antarctica Lipase B (CALB) | Selective hydrolysis of one enantiomer of this compound to the corresponding alcohol. |
| Racemization | Transition Metal Complex | Ruthenium or Palladium Complex | In-situ racemization of the unreacted enantiomer of this compound. |
Enzyme-Catalyzed Enantioselective Hydrolysis of Morita-Baylis-Hillman Acetates
The enantioselective hydrolysis of Morita-Baylis-Hillman (MBH) acetates, such as this compound, is a significant biotransformation for the production of optically pure chiral building blocks. acs.orgunipd.it Lipases, a class of hydrolase enzymes, are particularly effective for this purpose due to their broad substrate tolerance and high stability. mdpi.comjocpr.com
In a typical kinetic resolution process, a racemic mixture of the MBH acetate is subjected to hydrolysis catalyzed by a lipase. The enzyme selectively hydrolyzes one enantiomer of the acetate at a much faster rate than the other, leading to the accumulation of one enantiomer of the alcohol product and the unreacted enantiomer of the acetate. unipd.itnih.gov For instance, the hydrolysis of racemic esters can be catalyzed by lipases from Pseudomonas fluorescens or Candida antarctica lipase B (CALB), yielding products with high enantiomeric excess. acs.orgunipd.it The efficiency and enantioselectivity of this process can be influenced by various factors, including the choice of enzyme, solvent, and reaction conditions.
A metal-free hydrolytic dynamic kinetic resolution of MBH acetates has been developed using an engineered lipase from Candida antarctica (CALB) in combination with an organic base like triethylamine (B128534) (TEA). acs.org This system allows for the production of either the (R)- or (S)-enantiomer of the corresponding chiral MBH alcohol by selecting either the wild-type or an engineered variant of the lipase. acs.org
Transition Metal-Catalyzed Processes
Transition metal catalysis offers a powerful and versatile platform for the functionalization of this compound, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations.
Palladium-Catalyzed Allylic Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to allylic substrates like this compound has been extensively studied.
A central feature of palladium-catalyzed allylic transformations is the formation of a π-allylpalladium intermediate. researchgate.netnih.gov This occurs through the oxidative addition of a palladium(0) species to the allylic acetate, with the departure of the acetate leaving group. researchgate.netmdpi.com The resulting electrophilic π-allylpalladium complex is then susceptible to attack by a wide variety of nucleophiles. nih.govmdpi.com The regioselectivity of the nucleophilic attack is often directed to the less sterically hindered terminus of the allyl system. nih.gov
The formation of these intermediates is a key step in reactions such as the Tsuji-Trost reaction, which facilitates the coupling of allyl electrophiles with nucleophiles. nih.govmdpi.com The versatility of this process is demonstrated by the wide range of nucleophiles that can be employed, including soft nucleophiles like malonates. nih.gov Furthermore, the reactivity of π-allylpalladium complexes can be reversed, a phenomenon known as umpolung, by using reductants, thereby generating a nucleophilic allyl species. yu.edu.jo
Palladium-catalyzed asymmetric allylic dearomatization (AADA) reactions are a powerful strategy for the synthesis of complex, three-dimensional structures from readily available aromatic compounds. nih.govrsc.org While the direct dearomatization of phenols using this method can be challenging, intramolecular versions have been successfully developed. nih.gov
In a related context, palladium-catalyzed allylation of arenes bearing a cyano-stabilized carbanion has been shown to proceed with para-selectivity. nih.gov This reaction is thought to involve the attack of the electronically enriched para-carbon of the arene onto the π-allylpalladium complex, followed by a dearomatizing step and subsequent re-aromatization via a hydrogen shift. nih.gov
π-Allylpalladium Intermediates
Rhodium-Catalyzed Asymmetric Allylic Functionalizations
Rhodium catalysis has emerged as a powerful tool for a variety of asymmetric allylic functionalization reactions. nih.govmdpi.com These reactions often proceed through the formation of chiral rhodium-π-allyl intermediates, enabling high levels of enantiocontrol. nih.gov
In the context of substrates similar to this compound, such as Morita-Baylis-Hillman (MBH) trichloroacetimidates, rhodium catalysis has been successfully employed for the enantioselective synthesis of 1,2-disubstituted allylic fluorides. nih.gov Computational and kinetic studies suggest that this transformation proceeds via a dynamic kinetic asymmetric process, where the isomerization of the π-allylrhodium intermediates is faster than the nucleophilic addition of fluoride. nih.gov
Rhodium catalysts have also been utilized in the asymmetric synthesis of β-branched esters from allylic amines. rsc.org This process involves a rhodium-catalyzed isomerization of the allylic amine to a chiral enamine, which is then coupled with an alcohol nucleophile. rsc.org Additionally, rhodium(III)-catalyzed asymmetric allylic cyclization of cyclohexadienone-tethered allenes has been developed, showcasing the utility of rhodium in constructing complex cyclic systems. rsc.org
| Catalyst System | Transformation | Product Type |
| Chiral diene-ligated rhodium catalyst / Et3N ⋅ 3HF | Enantioselective synthesis from Morita-Baylis-Hillman (MBH) trichloroacetimidates | 1,2-disubstituted allylic fluorides nih.gov |
| Rhodium catalyst | Asymmetric synthesis from allylic amines and alcohol nucleophiles | Chiral, β-branched esters rsc.org |
| Rhodium(III) catalyst | Asymmetric allylic cyclization of cyclohexadienone-tethered allenes | Complex cyclic systems rsc.org |
Atmospheric Oxidation Pathways of Allyl Acetate Analogs
The atmospheric fate of this compound is primarily determined by its reactions with various oxidants present in the troposphere. While direct studies on this compound are not extensively available, the atmospheric degradation of its structural analog, allyl acetate, has been thoroughly investigated. These studies provide crucial insights into the potential atmospheric oxidation pathways of this compound. The primary daytime oxidant is the hydroxyl (OH) radical, while at night, reactions with the nitrate (B79036) radical (NO₃) and ozone (O₃) can become significant. In marine or polluted coastal areas, chlorine (Cl) atoms can also contribute to its degradation. rsc.orgnih.gov
The reaction of these oxidants with allyl acetate and its analogs predominantly involves addition to the C=C double bond, leading to the formation of chemically activated adducts. The subsequent reactions of these adducts, which dictate the final product distribution, are highly dependent on the concentration of nitrogen oxides (NOx = NO + NO₂). conicet.gov.arnih.gov
Reaction with OH Radicals
The gas-phase reaction with OH radicals is the main atmospheric sink for unsaturated esters like allyl acetate, with atmospheric lifetimes estimated to be only a few hours. conicet.gov.arscience.gov The reaction mechanism is initiated by the addition of the OH radical to the double bond, primarily at the terminal carbon atom. conicet.gov.arresearchgate.net This is more energetically favorable than H-atom abstraction. researchgate.net The resulting β-hydroxyalkyl radical rapidly reacts with molecular oxygen (O₂) to form a β-hydroxyalkyl peroxy radical. The fate of this peroxy radical is significantly influenced by the ambient NOx levels.
In the presence of NOx:
In environments with high concentrations of NOx, the β-hydroxyalkyl peroxy radicals react with nitric oxide (NO) to form 1,2-hydroxyalkoxy radicals. conicet.gov.arnih.gov These alkoxy radicals are unstable and primarily undergo decomposition. For allyl acetate, this decomposition pathway leads to the formation of acetoxyacetaldehyde and formaldehyde (B43269) with high yields. conicet.gov.arnih.govnih.gov
In the absence of NOx:
Under low NOx conditions, the β-hydroxyalkyl peroxy radicals undergo self- and cross-reactions. While these reactions can also lead to the formation of 1,2-hydroxyalkoxy radicals, a significant pathway for the allyl acetate-derived radical is the reaction with O₂ to form a more stable, carbon-chain-retaining product, acetic acid 3-hydroxy-2-oxo-propyl ester. conicet.gov.arnih.gov In this scenario, the decomposition pathway that forms acetoxyacetaldehyde and formaldehyde is substantially less significant. conicet.gov.arnih.gov Another potential pathway is an α-ester rearrangement, which has been observed for other unsaturated acetates like vinyl acetate, leading to the formation of acetic acid. conicet.gov.arnih.gov
Table 1: Product Yields from the OH-Initiated Oxidation of Allyl Acetate
| Product | Yield in presence of NOx (%) | Yield in absence of NOx (%) |
|---|---|---|
| Acetoxyacetaldehyde | 96 ± 15 nih.gov | 26 ± 4 nih.gov |
| Formaldehyde | 90 ± 12 nih.gov | 12 ± 3 nih.gov |
| Acetic acid 3-hydroxy-2-oxo-propyl ester | Not reported as a major product | Dominant product conicet.gov.arnih.gov |
Reaction with Ozone (O₃)
Ozonolysis is another important atmospheric removal process for unsaturated compounds. The reaction of ozone with allyl acetate proceeds via the initial formation of a primary ozonide (molozonide), which is unstable and rapidly decomposes. researchgate.net This decomposition leads to the formation of a Criegee intermediate and a carbonyl compound. For allyl acetate, theoretical studies predict that the main products of ozonolysis are 2-oxoethyl acetate and formaldehyde. researchgate.netresearchgate.net Some studies have noted that allyl acetates with an acetoxy substituent directly on the double bond can undergo abnormal ozonolysis, though this is not the case for allyl acetate itself. rsc.org
Reaction with Cl Atoms
In marine and some polluted continental environments, reactions with chlorine atoms can be a competitive degradation pathway. rsc.org Similar to OH radicals, Cl atoms add to the double bond of allyl acetate, with the addition to the terminal carbon being the dominant pathway. rsc.orgconicet.gov.ar The subsequent reactions of the resulting chloroalkyl radical are also dependent on NOx levels.
In the presence of NOx:
The chloroalkyl radical reacts with O₂ and then NO to form a 1,2-chloroalkoxy radical. This radical primarily decomposes, yielding acetoxyacetaldehyde and chloroacetaldehyde (B151913) as major products. rsc.orgconicet.gov.ar
In the absence of NOx:
In the absence of NOx, the main reaction pathway for the chloroalkoxy radical is not decomposition but reaction with O₂ to form a carbon-chain-retaining product, acetic acid 3-chloro-2-oxo-propyl ester. rsc.orgconicet.gov.ar
Table 2: Major Products from the Cl-Initiated Oxidation of Allyl Acetate
| Condition | Major Products |
|---|---|
| In the presence of NOx | Acetoxyacetaldehyde, Formaldehyde conicet.gov.ar |
| In the absence of NOx | Acetic acid 3-chloro-2-oxo-propyl ester rsc.orgconicet.gov.ar |
Applications of 1 Cyanoallyl Acetate in Complex Organic Synthesis
Role as a Versatile Synthetic Building Block
1-Cyanoallyl acetate (B1210297) serves as a multifaceted intermediate in organic synthesis. Its reactivity is primarily attributed to the presence of both an allyl group and a cyanoacetate (B8463686) moiety. cymitquimica.com This combination of functional groups allows it to participate in a variety of reactions, including nucleophilic additions and Michael additions. cymitquimica.comcymitquimica.com The cyano group enhances the compound's polarity and influences its reactivity in chemical transformations. cymitquimica.com
The utility of 1-cyanoallyl acetate as a building block is evident in its application for creating more complex molecules. It is a key component in the synthesis of various organic compounds, finding use in the development of pharmaceuticals and agrochemicals. cymitquimica.comoqema.com Its ability to undergo diverse reactions makes it an essential tool for chemists aiming to construct intricate molecular architectures. For instance, 3-cyanoallyl boronates, which can be derived from related structures, have been demonstrated as versatile building blocks for synthesizing polysubstituted thiophenes, highlighting the synthetic potential of the cyanoallyl scaffold. rsc.orgnih.gov
Industrial Significance: Intermediate in Agrochemical Synthesis (e.g., Glufosinate-Ammonium)
A significant industrial application of this compound is its role as a key intermediate in the synthesis of the non-selective herbicide, glufosinate-ammonium (B1218520). cymitquimica.comgoogle.comgoogleapis.com The synthesis of glufosinate (B12851) involves the regioselective addition of P-methyl phosphinic acid esters to the carbon-carbon double bond of this compound. google.comgoogleapis.comgoogle.com This reaction forms a crucial carbon-phosphorus bond, leading to an intermediate that is further processed to yield glufosinate. google.comgoogleapis.comgoogleapis.com The subsequent steps involve the substitution of the acetate group with ammonia (B1221849) and the hydrolysis of both the cyano group and the phosphinic acid ester. google.comgoogleapis.comgoogle.com
The following table summarizes the key reaction in the synthesis of a glufosinate precursor from this compound:
| Reactant 1 | Reactant 2 | Product | Significance |
| This compound | P-methyl phosphinic acid ester (H3CPH(O)OR) | Addition intermediate | Forms the core structure of glufosinate. google.comgoogleapis.com |
This synthetic route is a cornerstone in the large-scale production of glufosinate, a widely used herbicide in modern agriculture for controlling a broad spectrum of weeds. google.comevonik.com
Synthesis of Carbonyl-Containing Compounds
The chemical structure of this compound inherently lends itself to the synthesis of various carbonyl-containing compounds. The nitrile group can be hydrolyzed to a carboxylic acid or converted into other carbonyl functionalities, while the acetate group is a masked hydroxyl group. The reactivity of the double bond also allows for transformations that can lead to the introduction or modification of carbonyl groups. msu.edu
A prime example is the aforementioned synthesis of glufosinate, which is an amino acid derivative containing a phosphinoyl group and a carboxylic acid. The synthesis involves the eventual hydrolysis of the nitrile group to a carboxylic acid. google.comgoogleapis.com Furthermore, the general class of β-dicarbonyl compounds, which share structural motifs with intermediates derived from this compound, are pivotal in organic synthesis for creating substituted ketones and other carbonyl-containing molecules through alkylation and decarboxylation reactions. pressbooks.pub The versatility of this compound allows for its incorporation into synthetic pathways aimed at producing a wide array of aldehydes, ketones, and carboxylic acid derivatives. libretexts.orgvanderbilt.edubkcc.ac.in
Access to Diverse Heterocyclic Scaffolds
This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds. mdpi.commsu.eduosi.lv The functional groups present in the molecule provide multiple reaction sites for cyclization reactions, leading to the formation of stable ring systems that are prevalent in many biologically active molecules.
Lactones, which are cyclic esters, are important structural motifs found in numerous natural products and are key intermediates in the synthesis of complex molecules like prostaglandins. diva-portal.org The structure of this compound, containing an ester functionality (acetate) and a nitrile group that can be hydrolyzed to a carboxylic acid, provides the necessary components for lactone formation under appropriate reaction conditions. The synthesis of diacylglycerol-lactones (DAG-lactones) often involves building blocks that can form a cyclic ester ring, and while direct synthesis from this compound is not explicitly detailed in the provided sources, its functional group array is amenable to transformations leading to hydroxy acids, the direct precursors to lactones. chemrxiv.org
Piperidine (B6355638) and its derivatives are among the most common N-heterocyclic scaffolds found in pharmaceuticals. nih.govgoogle.com The synthesis of substituted piperidines can be achieved through various strategies, including intramolecular cyclization reactions. core.ac.ukgoogle.comarkat-usa.org While a direct, one-step synthesis of piperidines from this compound is not commonly reported, its versatile nature allows it to be a starting point for more elaborate synthetic sequences. For instance, the double bond can be functionalized to introduce an amino group, and the nitrile and acetate groups can be manipulated to create the necessary carbon skeleton for an intramolecular cyclization to form the piperidine ring. nih.gov
The nitrile functionality of this compound is a direct handle for the synthesis of nitrogen-containing heterocycles such as tetrazoles and oxazoles.
Tetrazoles: The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a well-established method for the synthesis of 5-substituted 1H-tetrazoles. academie-sciences.frmdpi.com Thus, this compound can, in principle, react with an azide source (e.g., sodium azide) to form the corresponding allyl-substituted tetrazole. nih.govajgreenchem.com Tetrazoles are recognized as important isosteres for carboxylic acids in medicinal chemistry. academie-sciences.fr
Oxazoles: Oxazoles are another class of five-membered heterocyclic compounds with significant applications in medicinal chemistry. rsc.org The synthesis of oxazoles can be achieved from nitriles. For example, the reaction of ethyl 2-isocyanoacetate with aldehydes, catalyzed by copper(I), yields functionalized oxazoles. rsc.org While this involves an isocyanide rather than a nitrile, the conversion of the nitrile group in this compound to an isocyanide or other suitable intermediates could open pathways to oxazole (B20620) synthesis. More directly, protocols exist for the synthesis of 1,3,4-oxadiazoles from glycosyl cyanides via acylative rearrangement of tetrazoles, suggesting a potential transformation route for the tetrazole derived from this compound. nih.gov
Construction of Polysubstituted Thiophenes
The synthesis of polysubstituted thiophenes, a scaffold of significant importance in medicinal chemistry and materials science, can be achieved using precursors derived from this compound. A prominent method for this transformation is the Gewald reaction, a multicomponent reaction that typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. Current time information in Bangalore, IN.wikipedia.org The reaction proceeds via an initial Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate, which then reacts with sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org
While direct application of this compound in a standard Gewald reaction is not extensively documented, its structural motif is central to related synthetic strategies. For instance, research has demonstrated that 3-cyanoallyl boronates, which can be considered analogues of this compound, are highly effective substrates for synthesizing polysubstituted borylated thiophenes. arkat-usa.org In this approach, an α-boryl aldehyde is condensed with a nitrile-containing compound like ethyl cyanoacetate to form a 3-cyanoallyl boronate. This intermediate then undergoes a Gewald-type reaction with elemental sulfur and an amine base.
A one-pot procedure has been developed where the α-boryl aldehyde, the nitrile component, sulfur, and diethylamine (B46881) are combined, leading to the formation of the desired borylated thiophenes in good to excellent yields. This process highlights the utility of the C4 unit derived from the cyanoallyl scaffold in building the thiophene (B33073) ring. The reaction accommodates a variety of ketones, including cyclic variants, although sterically hindered ketones may require longer reaction times and result in lower yields. The boron functionality in the resulting thiophene products serves as a valuable handle for further synthetic diversification through cross-coupling reactions.
The general mechanism of the Gewald reaction is depicted below:
Step 1: Knoevenagel Condensation A ketone condenses with an α-cyanoester to form an α,β-unsaturated nitrile.
Step 2: Sulfur Addition & Cyclization Elemental sulfur adds to the intermediate, followed by intramolecular cyclization.
Step 3: TautomerizationThis methodology underscores the potential of this compound and its derivatives as key components in the construction of complex heterocyclic systems like polysubstituted thiophenes.
Contributions to Asymmetric Synthesis
This compound, as a Morita-Baylis-Hillman (MBH) acetate, is a prochiral substrate that has proven valuable in the field of asymmetric synthesis. Its structure allows for the creation of new stereogenic centers through various catalytic enantioselective transformations.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. researchgate.net After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. While there are no direct reports of this compound being converted into a conventional chiral auxiliary, its enantiomerically resolved form, or the corresponding chiral alcohol (1-cyanoallyl alcohol), can serve as a valuable chiral building block. diva-portal.org
The synthesis of enantiopure cyanohydrins and their derivatives is a well-established field, often employing enzymatic or metal-catalyzed methods. rsc.orgdiva-portal.org Once obtained in an enantiomerically pure form, for example through lipase-catalyzed resolution (see section 4.5.2), the resulting chiral 1-cyanoallyl alcohol or its derivatives can be used as chiral synthons. In this "chiral pool" approach, the existing stereocenter is carried through a synthetic sequence to establish the stereochemistry of the final target molecule. diva-portal.org For instance, the chiral alcohol could be used in diastereoselective additions, cyclizations, or as a precursor for more complex chiral ligands, where its inherent stereochemistry influences the formation of new chiral centers. researchgate.netbeilstein-journals.org
The prochiral nature of this compound makes it an excellent substrate for enantioselective reactions, primarily through two major catalytic strategies: palladium-catalyzed asymmetric allylic alkylation (AAA) and enzyme-catalyzed kinetic resolution.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful method for forming stereogenic centers. In this reaction, a palladium(0) complex with a chiral ligand catalyzes the substitution of the allylic acetate with a nucleophile. For substrates like this compound (a racemic MBH acetate), the reaction can proceed via a dynamic kinetic asymmetric transformation, where the racemic starting material is converted into a single enantiomer of the product in high yield and enantiomeric excess.
Research groups have successfully applied this strategy to various MBH acetates. For example, a palladium-catalyzed asymmetric allyl-allyl cross-coupling of racemic MBH acetates with allylboronates has been developed. nih.govresearchgate.net Using a chiral spiroketal-based bis(phosphine) ligand, a range of chiral 1,5-dienes were synthesized with excellent enantioselectivities (95-99% ee). Similarly, asymmetric allylic amination of MBH carbonates using chiral diaminophosphine oxide ligands with a palladium catalyst affords chiral aza-MBH adducts in excellent yields and up to 99% ee. researchgate.net These methods demonstrate the feasibility of using chiral palladium catalysts to control the stereochemical outcome of nucleophilic substitution at the allylic position of this compound and its derivatives. rsc.org
Enzyme-Catalyzed Enantioselective Transformations
Lipases are widely used in organic synthesis for the kinetic resolution of racemic alcohols and esters due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. organic-chemistry.org Racemic this compound and its derivatives have been successfully resolved using lipase-catalyzed hydrolysis or transesterification.
In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of the racemate at a much higher rate than the other. For the hydrolysis of racemic this compound, the lipase (B570770) would selectively hydrolyze one enantiomer to the corresponding 1-cyanoallyl alcohol, leaving the unreacted acetate enriched in the other enantiomer.
Studies on the enzymatic kinetic resolution of aromatic MBH acetates, which are close structural analogues, have shown great success. nih.govd-nb.inforesearchgate.net Using various lipases such as those from Pseudomonas fluorescens, Pseudomonas cepacia (PCL), and Candida antarctica Lipase A and B (CAL-A, CAL-B), enantiopure MBH acetates and their corresponding alcohols were obtained with high enantiomeric excess (ee > 90%) at approximately 50% conversion. nih.gov
More directly, a metal-free dynamic kinetic resolution (DKR) of MBH acetates has been developed using an engineered lipase from Candida antarctica (CALB) in combination with an organic base as a racemization catalyst. acs.org This system allows for the tailor-made synthesis of either the (R)- or (S)-MBH alcohol. The wild-type lipase showed excellent (S)-selectivity, while an engineered variant produced the (R)-enantiomer with high selectivity. The results for cyano-substituted substrates are particularly relevant.
Below are tables summarizing representative findings in the lipase-catalyzed resolution of this compound derivatives.
Table 1: Lipase-Catalyzed Hydrolytic Kinetic Resolution of MBH Acetates
| Entry | Substrate (Ar) | Enzyme | Conv. (%) | ees (%) | eep (%) | E-value | Ref |
| 1 | Phenyl | PCL | 50 | 92 | 92 | 53 | nih.gov |
| 2 | 4-Chlorophenyl | PCL | 50 | 98 | 98 | >200 | nih.gov |
| 3 | 4-Bromophenyl | WT CALB | 49 | 96 | 98 | >500 | acs.org |
| 4 | 4-Nitrophenyl | WT CALB | 49 | 96 | 98 | >500 | acs.org |
ees = enantiomeric excess of substrate (unreacted acetate); eep = enantiomeric excess of product (alcohol); E = Enantiomeric Ratio. PCL = Pseudomonas cepacia Lipase; CALB = Candida antarctica Lipase B.
Table 2: Dynamic Kinetic Resolution of 1-(4-cyanophenyl)-2-cyanoallyl acetate
| Entry | Catalyst System | Product | Conv. (%) | ee (%) | Ref |
| 1 | TEA / WT CALB | (S)-Alcohol | 98 | 96 | acs.org |
| 2 | TEA / CALB variant | (R)-Alcohol | 95 | 95 | acs.org |
TEA = Triethylamine (B128534), used as racemization catalyst.
These enantioselective transformations highlight the significant role of this compound as a versatile prochiral starting material, enabling access to valuable, optically active building blocks for the synthesis of complex chiral molecules.
Advanced Characterization and Computational Studies
Spectroscopic Methodologies for Structural Elucidation of Reaction Products
The structural verification of compounds derived from 1-Cyanoallyl acetate (B1210297) relies on a combination of modern spectroscopic techniques. These methods provide complementary information, allowing for the unambiguous determination of molecular structure, connectivity, and functional groups. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process.
Infrared (IR) Spectroscopy is primarily used to identify the presence of key functional groups in reaction products. For derivatives of 1-Cyanoallyl acetate, the nitrile (C≡N) and carbonyl (C=O) groups are of particular interest. The C≡N triple bond typically shows a sharp absorption band around 2250 cm⁻¹. utdallas.edu The carbonyl group of the acetate ester gives rise to a strong absorption in the range of 1740-1750 cm⁻¹. libretexts.orglibretexts.org Changes in the position and intensity of these bands, along with the appearance of new characteristic absorptions, confirm the transformation of the starting material. For instance, in the radical acylation of this compound with benzaldehyde (B42025), the resulting product, 1-cyano-4-oxo-4-phenylbutyl acetate, retains the characteristic nitrile and acetate carbonyl absorptions while showing a new ketone carbonyl peak. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: In the products of reactions involving this compound, the chemical shifts, splitting patterns, and integration of proton signals are used to map out the connectivity of atoms. For example, in the product 1-cyano-4-oxo-4-phenylbutyl acetate, the proton on the carbon bearing the cyano and acetate groups appears as a triplet at approximately 5.53 ppm. nih.gov The adjacent methylene (B1212753) protons appear as multiplets, and the singlet at around 2.15 ppm corresponds to the methyl protons of the acetate group. nih.gov
¹³C NMR: This technique is crucial for determining the carbon skeleton. The carbon of the nitrile group (CN) is typically found in the 115-120 ppm region. libretexts.org The carbonyl carbon of the acetate group appears around 169 ppm, while other carbonyls, such as ketones introduced during a reaction, resonate further downfield (~197 ppm). nih.gov The carbon atom attached to the nitrile and acetate groups (the original α-carbon of the allyl system) is observed around 60 ppm. nih.gov
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of the product. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the elemental composition, corroborating the structure deduced from NMR and IR data. This is particularly useful for distinguishing between isomers and confirming the success of a reaction. For example, the HRMS data for 1-cyano-4-(4-ethylphenyl)-4-oxobutyl acetate, a product from this compound, shows a calculated (M+Na)⁺ peak at 282.1101, with the found value being 282.1107, confirming the formula C₁₅H₁₇NO₃. mdpi.com
The table below summarizes the characteristic spectroscopic data for a representative product formed from a reaction involving this compound.
| Technique | Observed Data | Interpretation |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 8.06–7.90 (m, 2H), 7.66–7.59 (m, 1H), 7.54–7.47 (m, 2H), 5.53 (t, J = 6.5 Hz, 1H), 3.35–3.16 (m, 2H), 2.50–2.34 (m, 2H), 2.15 (s, 3H) | Signals correspond to aromatic protons, the methine proton adjacent to CN and OAc, methylene protons, and the acetate methyl protons. |
| ¹³C NMR (126 MHz, CDCl₃) | δ 197.28, 168.99, 136.22, 133.63, 128.80, 128.03, 116.62, 60.46, 33.08, 26.65, 20.36 | Peaks confirm the presence of a ketone carbonyl, an ester carbonyl, aromatic carbons, the nitrile carbon, the methine carbon, methylene carbons, and the acetate methyl carbon. |
| HRMS (ESI) | Calculated for C₁₃H₁₃NO₃ (M+Na)⁺: 254.0788 | Found: 254.0793. The high accuracy confirms the elemental composition of the product. |
Future Prospects and Research Frontiers for 1 Cyanoallyl Acetate Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The advancement of new catalytic methods is central to unlocking the full synthetic potential of 1-cyanoallyl acetate (B1210297). Research is focused on creating catalysts that offer superior control over reactivity, regioselectivity, and stereoselectivity.
Palladium-based catalysts have been instrumental in the functionalization of allylic acetates. nih.govresearchgate.net Future work will likely involve designing ligand-modified palladium complexes to fine-tune their electronic and steric properties. This allows for precise control over the formation of π-allylpalladium intermediates, enabling highly selective nucleophilic substitutions. researchgate.netacs.org For instance, the development of palladium catalysts that can chemoselectively activate the allylic acetate in the presence of other functional groups is a key area of interest. nih.gov Furthermore, palladium-catalyzed methodologies that proceed under mild, neutral conditions are being developed to tolerate a wide array of functional groups, including the cyano group present in 1-cyanoallyl acetate. acs.org
Beyond palladium, other transition metals are emerging as powerful catalysts. Copper-based bimetallic systems, often comprising a soft Lewis acid and a hard Brønsted base, have shown promise in the catalytic asymmetric addition of allylic cyanides to ketones and aldehydes. ebi.ac.ukthieme-connect.com These systems facilitate exclusive gamma-addition, producing optically enriched products with high stereoselectivity. ebi.ac.ukthieme-connect.com Adapting these cooperative catalytic systems for reactions with this compound could open new avenues for asymmetric synthesis.
Ruthenium-based catalysts, particularly pincer-type complexes, are being explored for their ability to activate α,β-unsaturated nitriles. umich.edu These catalysts can generate keteniminate intermediates through selective 1,4-hydride transfer, which can then be intercepted by electrophiles. umich.edu Applying this hydrogen transfer catalysis strategy to this compound could lead to novel C-C bond-forming reactions. The development of heterogeneous catalysts, such as metal nanoparticles supported on materials like activated charcoal or metal-organic frameworks, also represents a significant frontier, aiming for improved recyclability and sustainability in the synthesis of complex molecules from allylic precursors. rsc.orgrsc.org
Table 1: Emerging Catalytic Systems for Allylic Precursors
| Catalytic System | Metal Center | Key Features | Potential Application for this compound |
|---|---|---|---|
| Ligand-Modified Complexes | Palladium | Tunable selectivity, mild reaction conditions. nih.govacs.org | Controlled allylic substitution, asymmetric functionalization. |
| Bimetallic Cooperative Catalysts | Copper/Lithium | Lewis acid/Brønsted base bifunctionality, high stereoselectivity. ebi.ac.ukthieme-connect.comnih.gov | Asymmetric γ-addition of the cyanoallyl group to electrophiles. |
| Pincer Complexes | Ruthenium | Hydrogen transfer catalysis, generation of unique intermediates. umich.edu | Reductive C-C coupling reactions via keteniminate formation. |
| Heterogeneous Nanoparticles | Various | Recyclability, green chemistry principles. rsc.orgrsc.orgmdpi.com | Sustainable and scalable production of derivatives. |
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are highly valued for their efficiency and atom economy. acsgcipr.org The integration of this compound into MCRs is a promising strategy for the rapid construction of complex molecular architectures.
Palladium-catalyzed MCRs involving allylic acetates have been developed for the synthesis of functionalized homoallylic alcohols and amines. researchgate.netorganic-chemistry.orgacs.org These reactions often proceed through the in-situ formation of an allyl boronate from the allylic acetate, which then reacts with an aldehyde and an organoborane in a three-component coupling. organic-chemistry.org Adapting this strategy to this compound could provide a direct route to complex molecules bearing a cyano group.
A notable example is the radical addition reaction of this compound with benzaldehyde (B42025), initiated by a peroxide system under metal-free conditions. mdpi.com This reaction proceeds with high atom utilization and excellent chemical selectivity, with the acyl radical adding specifically to the 1-position of the alkenyl group. mdpi.com This approach highlights the potential for developing further radical-based MCRs.
The nitrile functionality of this compound also opens doors for its inclusion in MCRs that traditionally use compounds like malononitrile (B47326) or methyl cyanoacetate (B8463686). nih.govnih.gov For example, MCRs for the synthesis of heterocyclic scaffolds such as pyranopyrimidines or 2-aminothiophenes often rely on an active methylene (B1212753) compound. nih.govnih.gov Exploring the reactivity of the α-carbon of this compound in similar MCRs could lead to the discovery of novel heterocyclic structures. The convergent nature of MCRs significantly reduces waste and simplifies synthetic procedures, aligning with the principles of green chemistry. acsgcipr.org
Exploration of Bio-Catalytic and Chemoenzymatic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. journals.co.za For this compound, the nitrile group is a prime target for enzymatic transformation. Nitrile-hydrolyzing enzymes, such as nitrilases and nitrile hydratases, are of particular interest. nih.gov
Nitrilases can directly convert nitriles into carboxylic acids in a single step, while nitrile hydratases convert nitriles to amides, which can be further hydrolyzed by amidases. nih.govresearchgate.net These enzymatic hydrolyses occur under mild conditions (neutral pH and room temperature) and can exhibit high regioselectivity and stereoselectivity. journals.co.zaresearchgate.net For instance, nitrilases have been shown to selectively hydrolyze one nitrile group in dinitrile compounds. researchgate.net This selectivity could be harnessed for controlled transformations of this compound, potentially leaving the allylic acetate moiety intact for subsequent chemical modifications.
Chemoenzymatic cascades, which combine enzymatic and chemical reactions in a one-pot sequence, represent a powerful synthetic strategy. csic.esnih.gov A potential chemoenzymatic route could involve the stereoselective hydrolysis of the nitrile group in this compound using an engineered lipase (B570770), followed by a metal-catalyzed cross-coupling reaction at the allylic position. The development of such tandem processes allows for the synthesis of complex chiral molecules that would be difficult to access through purely chemical or enzymatic routes. acs.orgresearchgate.net The search for new microbial sources of robust and selective nitrile-hydrolyzing enzymes continues to be an active area of research, promising to expand the biocatalytic toolbox applicable to substrates like this compound. journals.co.za
Table 2: Potential Enzymatic Transformations for this compound
| Enzyme Class | Transformation | Key Advantages |
|---|---|---|
| Nitrilase | Nitrile to Carboxylic Acid | Direct conversion, mild conditions. nih.govresearchgate.net |
| Nitrile Hydratase / Amidase | Nitrile to Amide to Carboxylic Acid | Stepwise conversion, access to amide intermediates. journals.co.zaresearchgate.net |
| Lipase | Hydrolytic Dynamic Kinetic Resolution | Asymmetric synthesis of chiral alcohols. acs.org |
Design of Next-Generation Functional Molecules Utilizing this compound Scaffolds
The structural framework of this compound is a versatile starting point for the design of a diverse range of functional molecules. The ability to selectively functionalize either the allylic or the nitrile end of the molecule, or both, allows for the creation of novel scaffolds with potential applications in materials science and medicinal chemistry.
Research has shown that products derived from the radical addition of this compound can serve as precursors for various heterocyclic compounds, including lactones, piperidines, tetrazoles, and oxazoles. mdpi.com These heterocyclic motifs are prevalent in many biologically active compounds.
Furthermore, palladium-catalyzed allylic substitution reactions provide access to a wide array of functionalized molecules. acs.org By using different nucleophiles, a variety of substituents can be introduced, leading to functionalized allylic amines, malonates, and α-amino ketones. nih.gov The nitrile group can also be transformed into other functional groups. For example, catalytic reduction can yield primary amines, while cycloaddition reactions could potentially be used to form nitrogen-containing heterocycles.
The development of tandem reactions, where multiple transformations occur in a single pot, will be crucial for efficiently building molecular complexity from the this compound scaffold. For example, a palladium-catalyzed process has been described that involves up to three different transformations in one catalytic cycle, starting from an allylic acetate. acs.org Applying such complex, cascade-type reactions to this compound will undoubtedly lead to the discovery of next-generation molecules with unique structures and properties.
Q & A
Q. What are the established synthetic routes for 1-Cyanoallyl acetate, and how can researchers ensure reproducibility?
The primary method involves radical addition reactions, such as the TBPEH-TBPB-initiated acylation of alkenes with benzaldehyde under metal-free conditions . Key considerations for reproducibility include:
- Initiator purity : TBPEH (tert-butyl peroxy-2-ethylhexanoate) and TBPB (tert-butyl peroxybenzoate) must be stored at recommended temperatures to prevent decomposition.
- Reaction stoichiometry : A 1:1.2 molar ratio of this compound to benzaldehyde is typical, with deviations leading to side products.
- Temperature control : Reactions are often conducted at 80–100°C; precise thermostatic control minimizes side reactions. Documentation of these parameters in the Methods section is critical for replication .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR : H and C NMR to confirm the cyanohydrin structure (e.g., δ ~2.1 ppm for the acetate methyl group) and alkene geometry.
- IR : Peaks at ~2240 cm (C≡N stretch) and ~1740 cm (ester C=O) validate functional groups.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H] at m/z 140.0485 for CHNO) . Detailed protocols should follow analytical chemistry best practices, including internal standards and calibration curves .
Advanced Research Questions
Q. How can solvent systems influence the regioselectivity of radical additions involving this compound?
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance radical stabilization, favoring β-site addition to the alkene. Non-polar solvents may shift selectivity toward α-addition due to reduced stabilization of transition states. For example:
Q. What strategies resolve discrepancies in reported reaction yields for this compound derivatives?
Contradictions often arise from:
- Initiator decomposition : TBPEH has a half-life of ~10 hours at 80°C; aged initiators reduce yields.
- Oxygen sensitivity : Radical reactions require inert atmospheres (N/Ar); trace O quenches reactive intermediates. Mitigation steps:
- Replicate under controlled conditions : Use fresh initiators and rigorously degassed solvents.
- Statistical analysis : Apply ANOVA to identify significant variables (e.g., temperature ±5°C alters yields by 15–20%) .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map:
- Radical stabilization energy : The cyano group lowers the activation barrier for H-atom abstraction by ~12 kcal/mol.
- Transition-state geometries : Predict regioselectivity based on orbital overlap in allyl systems. Experimental validation through kinetic isotope effects (KIEs) and Hammett plots is critical .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate cyanide exposure risks .
- PPE : Nitrile gloves and safety goggles; avoid latex due to solvent permeability.
- Waste disposal : Quench residual cyanide with bleach (NaOCl) before neutralization .
Data Reporting Standards
Q. How should researchers document kinetic data for this compound reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
